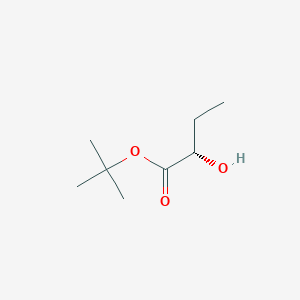

Methyl 4-hydroxy-1-benzofuran-5-carboxylate

Vue d'ensemble

Description

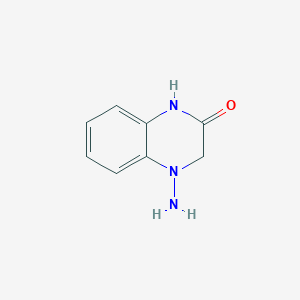

“Methyl 4-hydroxy-1-benzofuran-5-carboxylate” is a compound that belongs to the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-1-benzofuran-5-carboxylate” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . To exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .Chemical Reactions Analysis

The chemical reactions of benzofuran compounds are diverse and depend on the substituents on the benzofuran ring. For instance, benzofuran with triazolo-thiadiazine containing phenyl, methylphenyl, or bromophenyl at the 7-position displayed good antimicrobial activity .Applications De Recherche Scientifique

Cytotoxic Neolignans from Traditional Chinese Medicine

A study discovered new neolignans, including a compound similar to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, from Daphniphyllum macropodum Miq., which showed significant antiproliferative activity on human non-small cell lung cancer (NSCLC) cell lines through apoptosis induction via the mitochondrial pathway (Xinhua Ma et al., 2017).

Synthesis of Benzofuran Derivatives

Another study described the synthesis of novel methylenedioxy-bearing benzofuran derivatives, highlighting the compound's role in the facile and inexpensive creation of novel structures that could serve as potential leads in drug discovery (W. Gao et al., 2011).

Poly(benzofuran-co-arylacetic Acid) Polymers

Research on the polymerization of 4-hydroxymandelic acid, which relates to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, led to the creation of a novel type of highly functionalized polymers containing poly(benzofuran-co-arylacetic acid) structures. These polymers show potential for diverse applications due to their unique reactivity and ease of preparation (A. Nan et al., 2017).

Electrochemical Synthesis of Benzofuran Derivative

A study on the electrochemical synthesis of a new benzofuran derivative from 3,4-dihydroxybenzoic acid demonstrated the potential for creating complex molecules through electrochemical methods, expanding the toolkit for synthesizing benzofuran derivatives with specific functional properties (A. B. Moghaddam et al., 2006).

Renewable PET Synthesis

Research into the production of biobased terephthalic acid precursors involved the synthesis of compounds related to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, showcasing the compound's role in the development of renewable materials and contributing to sustainable chemistry (J. Pacheco et al., 2015).

Orientations Futures

Benzofuran compounds have attracted more and more attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development . The full therapeutic potential of benzofuran compounds, including “Methyl 4-hydroxy-1-benzofuran-5-carboxylate”, can be utilized for the treatment of microbial diseases .

Propriétés

IUPAC Name |

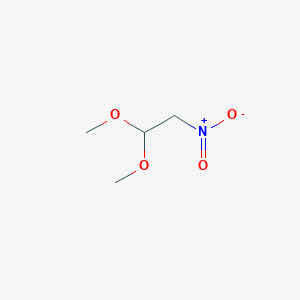

methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRURJQQQURGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)OC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453821 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

CAS RN |

60077-57-8 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)